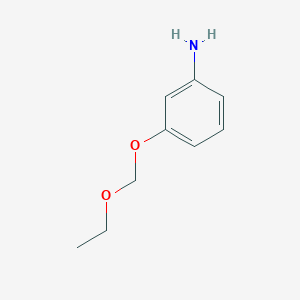

3-Ethoxymethoxyphenylamine

Description

3-Methoxydiphenylamine (CAS 101-16-6, IUPAC name: 3-methoxy-N-phenylaniline) is a diphenylamine derivative with a methoxy group at the meta position of one phenyl ring. Its molecular formula is C₁₃H₁₃NO (molecular weight: 199.25 g/mol), and it is commonly used as an intermediate in organic synthesis, particularly for heterocyclic compounds . The compound’s structure features a secondary amine linking two aromatic rings, with the methoxy group influencing electronic properties and reactivity. Synonyms include N-phenyl-m-anisidine and 3-methoxy-N-phenylbenzenamine .

Properties

CAS No. |

500354-21-2 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-(ethoxymethoxy)aniline |

InChI |

InChI=1S/C9H13NO2/c1-2-11-7-12-9-5-3-4-8(10)6-9/h3-6H,2,7,10H2,1H3 |

InChI Key |

KRZHXLAWBIIQLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC1=CC=CC(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methoxyphenethylamine (CAS 2039-67-0)

- Molecular Formula: C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

- Physical Properties : Boiling point: 118–119°C; density: 1.038 g/cm³; refractive index: 1.538 .

- Applications : Used in research as a precursor for pharmaceuticals and neuroactive agents. Its primary amine group and methoxy-substituted phenyl ring make it distinct from 3-methoxydiphenylamine, enabling different reactivity in alkylation or acylation reactions .

3-(2'-Methoxy)-Ethoxypropylamine (CAS 54303-31-0)

2-(3-Methoxyphenoxy)ethylamine (CAS 6487-86-1)

- Molecular Formula: C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol

- Structure: Combines a phenoxy group with an ethylamine chain. The methoxy group at the meta position and ether linkage differentiate it from diphenylamine derivatives.

- Applications : Utilized in life science research, particularly for custom synthesis of bioactive molecules .

4-Methoxyphenylhydrazine Hydrochloride

- Molecular Formula : C₇H₁₀ClN₂O

- Molecular Weight : 174.63 g/mol

- Contrast : The hydrazine moiety and para-methoxy substitution contrast with 3-methoxydiphenylamine’s secondary amine and meta substitution, leading to divergent reactivity .

Key Comparative Data Table

Structural and Functional Insights

- Substituent Position : Meta-substituted methoxy groups (e.g., 3-methoxydiphenylamine) favor electronic delocalization, enhancing stability in aromatic systems compared to para-substituted analogs .

- Backbone Differences : Diphenylamine derivatives (e.g., 3-methoxydiphenylamine) exhibit planar structures suitable for π-π stacking, while ethylamine or propylamine derivatives (e.g., 3-methoxyphenethylamine) offer flexibility for binding in biological systems .

- Functional Groups: Ether linkages (e.g., in 2-(3-methoxyphenoxy)ethylamine) increase polarity, improving solubility in aqueous matrices compared to purely hydrocarbon-based amines .

Research and Application Trends

- Pharmaceutical Synthesis: 3-Methoxyphenethylamine is a key precursor for psychoactive compounds, while 3-methoxydiphenylamine aids in synthesizing 3,4-dihydroisoquinolines, which are scaffolds for alkaloids .

- Material Science : Ethoxy-methoxypropylamine’s dual ether groups make it a candidate for biodegradable polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.